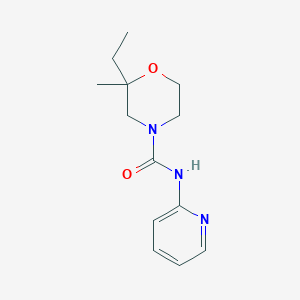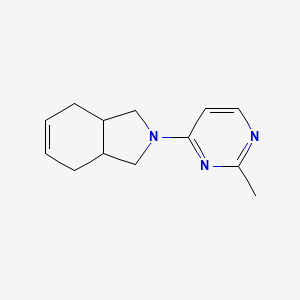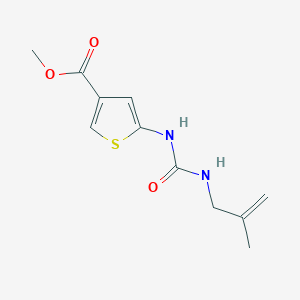![molecular formula C17H24N2O2 B7633772 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea is a chemical compound that has been synthesized for its potential use in scientific research applications. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth. Additionally, it has been suggested that this compound may exert its anti-inflammatory and neuroprotective effects by modulating the activity of certain signaling pathways in the body.
Biochemical and Physiological Effects:
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea has been found to have several unique biochemical and physiological effects. It has been shown to have antitumor activity in vitro, as well as anti-inflammatory and neuroprotective effects. Additionally, this compound has been found to have antioxidant activity, making it a potential candidate for research in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea in lab experiments is its unique biochemical and physiological effects. This compound has been found to have antitumor activity in vitro, as well as anti-inflammatory and neuroprotective effects, making it a promising candidate for research in these areas. Additionally, this compound has been found to have antioxidant activity, which could be useful in the study of oxidative stress-related disorders.
One limitation of using 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound exerts its unique effects, which could limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea. One area of research could be the further investigation of its antitumor activity, with a focus on understanding its mechanism of action and potential applications in cancer treatment. Another area of research could be the study of its anti-inflammatory and neuroprotective effects, with a focus on potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into its potential uses in scientific research.
Métodos De Síntesis
The synthesis of 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea involves several steps. The first step is the synthesis of 2-methylindan-1,3-dione, which is then reacted with ethylamine to produce 2-methyl-1,3-dihydroinden-2-amine. This compound is then reacted with oxalyl chloride and oxolane to produce the final product, 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea has been found to have potential applications in scientific research. It has been shown to have antitumor activity in vitro, making it a promising candidate for further research in cancer treatment. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for research in the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-(2-methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(11-13-5-2-3-6-14(13)12-17)19-16(20)18-9-8-15-7-4-10-21-15/h2-3,5-6,15H,4,7-12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISBFGURYFQLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)NC(=O)NCCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)

![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)